4-(4-Hydroxyphenyl)benzyl alcohol

概要

説明

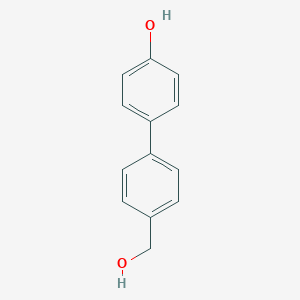

4-(4-Hydroxyphenyl)benzyl alcohol, also known as 4-hydroxybenzyl alcohol, is a phenolic compound with the molecular formula C13H12O2. It is characterized by the presence of a hydroxyl group attached to a benzyl alcohol moiety, which is further substituted with a hydroxyphenyl group. This compound is known for its antioxidant properties and is found in various natural sources, including the tubers of Gastrodia elata .

準備方法

Synthetic Routes and Reaction Conditions: 4-(4-Hydroxyphenyl)benzyl alcohol can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodophenol with 4-(hydroxymethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes the use of green solvents and catalysts, as well as optimizing reaction conditions to increase yield and reduce waste .

化学反応の分析

Oxidation to Aldehydes

HBA undergoes selective oxidation to form 4-hydroxybenzaldehyde under catalytic conditions. A Pt@CHs catalyst enables this transformation in aqueous toluene at 80°C under molecular oxygen, achieving >99% yield (Table 1) .

Mechanism :

-

Coordination of HBA’s hydroxyl and aromatic groups to the Pt catalyst surface.

-

Hydrogen abstraction from the benzylic position, forming 4-hydroxybenzaldehyde.

Table 1 : Oxidation of HBA derivatives under Pt@CHs catalysis

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Hydroxybenzyl alcohol | 4-Hydroxybenzaldehyde | 99 |

| 4-Fluorobenzyl alcohol | 4-Fluorobenzaldehyde | 99 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 99 |

Radical Condensation Reactions

HBA participates in radical-mediated coupling with acetamides to form 3-arylpropanamides. This reaction, facilitated by visible light and a photocatalyst, yields water as the sole byproduct .

Key Observations :

-

No benzaldehyde intermediates detected, suggesting direct C–H activation.

-

Diastereoselectivity observed in substrates with stereogenic centers (e.g., 82% yield for a single diastereomer in one study) .

Etherification and Protection

HBA serves as a precursor for benzyl ethers, widely used as protecting groups for alcohols.

Protection :

-

Reaction with benzyl halides under basic conditions (e.g., NaH/THF) forms 4-hydroxybenzyl ethers .

Deprotection : -

Hydrogenolysis (H₂/Pd) or oxidative cleavage (e.g., DDQ) regenerates the parent alcohol .

Polymerization and Resin Formation

HBA reacts with formaldehyde in basic media to produce phenolic resins. Side products include:

Industrial Process :

-

Phenol and formaldehyde are condensed using LiOH, followed by countercurrent extraction to isolate HBA (70–85% yield) .

Biological and Pharmaceutical Reactions

科学的研究の応用

Pharmaceutical Applications

4-(4-Hydroxyphenyl)benzyl alcohol serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects.

Antibacterial Activity:

Recent studies have shown that derivatives of benzyl alcohol exhibit significant antibacterial activity. For instance, a study synthesized several benzyl alcohol derivatives and tested their efficacy against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that some compounds demonstrated potent antibacterial properties, with effectiveness correlating to concentration levels .

Anticonvulsant Properties:

Research has also highlighted the anticonvulsant activities of 4-hydroxybenzyl alcohol-derived compounds. These compounds were found to exhibit effects similar to established antiepileptic drugs, suggesting potential applications in treating epilepsy and related neurological disorders .

Material Science Applications

This compound is utilized in the development of advanced materials, particularly in drug delivery systems.

Nanoparticle Synthesis:

This compound has been employed as a precursor for synthesizing hydrogen peroxide-responsive copolyoxalate nanoparticles. These nanoparticles show promise as drug delivery systems due to their ability to release therapeutic agents in response to specific stimuli .

Polymer Development:

The polymerization of 4-hydroxybenzyl alcohol leads to the formation of poly(4-hydroxybenzyl alcohol), which has potential applications in biocompatible materials for medical use. The enzymatic polymerization process enhances the material's properties for various biomedical applications .

Food Technology Applications

In the realm of food science, this compound is recognized for its flavoring and fragrance properties.

Flavoring Agent:

This compound has been noted for its fruity aroma and flavor profile, making it suitable for use in food products and beverages. Its application as a flavoring agent is supported by its safety profile and sensory characteristics .

Case Studies

作用機序

The mechanism of action of 4-(4-Hydroxyphenyl)benzyl alcohol involves its antioxidant properties. It upregulates the expression of antioxidant proteins such as nuclear factor E2-related factor 2 (Nrf2), peroxiredoxin 6 (Prdx6), and protein disulfide isomerase (PDI) via the PI3K/Akt pathway . This upregulation helps protect neurons against oxidative stress and reduces neuronal injury in cerebral ischemic conditions .

類似化合物との比較

4-Hydroxybenzyl alcohol: A simpler phenolic compound with similar antioxidant properties.

4-Hydroxybenzaldehyde: An oxidation product of 4-(4-Hydroxyphenyl)benzyl alcohol with applications in organic synthesis.

4-Hydroxyphenylmethanol:

Uniqueness: this compound is unique due to its dual functionality, combining the properties of both a phenol and a benzyl alcohol. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications .

生物活性

4-(4-Hydroxyphenyl)benzyl alcohol, also known as p-hydroxybenzyl alcohol, is a phenolic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by a benzyl alcohol moiety substituted with a para-hydroxyphenyl group, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects based on various research findings.

- Molecular Formula : CHO

- Molecular Weight : 212.23 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 252 °C

- Melting Point : 114-122 °C

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO), which is a key mediator in inflammatory processes. In vivo studies demonstrated that administration of this compound reduced inflammation in models of acute and chronic inflammatory diseases by downregulating pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) .

2. Antioxidant Activity

The compound acts as an effective antioxidant, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders. In vitro assays showed that it can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), thereby contributing to its neuroprotective effects .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective potential against ischemic injury in animal models. It was found to ameliorate damage caused by transient focal cerebral ischemia, likely through inhibition of apoptosis pathways and reduction of oxidative stress markers . The compound's ability to enhance neuronal survival makes it a candidate for further research in neurodegenerative disease therapies.

4. Anti-cancer Properties

The anti-cancer effects of this compound have been documented through various studies. It inhibits tumor cell proliferation and migration, particularly in endothelial cells, which are critical for tumor angiogenesis. The compound has been shown to induce apoptosis in cancer cells and suppress angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) . A notable study reported that doses of 200 mg/kg effectively inhibited tumor growth and angiogenesis in vivo .

Case Study 1: Anti-Angiogenic Activity

In a study conducted by Laschke et al., the effects of this compound on endothelial cells were examined. The results indicated a significant reduction in cell migration and proliferation, along with altered actin filament organization, which are crucial for angiogenesis .

Case Study 2: Neuroprotection in Ischemia Models

Yu et al. explored the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia. The study concluded that treatment with this compound significantly reduced infarct size and improved neurological outcomes compared to controls .

Summary Table of Biological Activities

特性

IUPAC Name |

4-[4-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKOVDPTEKNQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622176 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162957-24-6 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。